molecular formula C17H16BrNO2 B5430522 (E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one

(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one

Cat. No.: B5430522
M. Wt: 346.2 g/mol
InChI Key: QPWAMYDVOZANFQ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-2-14(19-15-7-9-16(20)10-8-15)11-17(21)12-3-5-13(18)6-4-12/h3-11,19-20H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWAMYDVOZANFQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-bromobenzaldehyde with acetone to form (E)-1-(4-bromophenyl)pent-2-en-1-one.

    Amination: The resulting enone is then subjected to an amination reaction with 4-hydroxyaniline under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The enone moiety can be reduced to form the corresponding saturated ketone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-bromophenyl)-3-(4-methoxyanilino)pent-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    (E)-1-(4-chlorophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)pent-2-en-1-one is unique due to the presence of both a bromophenyl group and a hydroxyanilino group, which can influence its reactivity and potential applications. The combination of these functional groups may result in distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.